![molecular formula C17H13N3 B11854813 5-Methyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoline CAS No. 127621-35-6](/img/structure/B11854813.png)
5-Methyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoline: is a heterocyclic compound that belongs to the class of triazoloquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a triazole ring fused with a quinoline ring, with a methyl group at the 5-position and a phenyl group at the 1-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Methyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-A]quinoline-1-amine with different amines and triazole-2-thiol . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization process .
Industrial Production Methods:
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of microwave-mediated, catalyst-free synthesis has also been explored to achieve efficient production with high yields .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce triazoloquinoline derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
It serves as a building block for the development of new compounds with enhanced biological activities .
Biology:
The compound has shown promise in biological studies, particularly in its interactions with enzymes and receptors. It has been investigated for its potential as an antimicrobial and antiviral agent .
Medicine:
In medicinal research, 5-Methyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoline derivatives have been explored for their anticancer properties. These compounds have demonstrated the ability to intercalate DNA and inhibit the growth of cancer cells .
Industry:
The compound is also used in the development of new materials with specific properties, such as fluorescence and photostability, making it valuable in the field of material science .
Mecanismo De Acción
The mechanism of action of 5-Methyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate DNA, disrupting the replication process and leading to cell death . It also modulates the activity of specific enzymes, contributing to its antimicrobial and antiviral effects .
Comparación Con Compuestos Similares
1,2,4-Triazolo[4,3-A]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[4,3-A]quinoline: Shares a similar structure but with different substituents, leading to variations in biological activity.
Uniqueness:
5-Methyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoline is unique due to its specific substitution pattern, which imparts distinct biological properties. The presence of the methyl and phenyl groups enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
127621-35-6 |
|---|---|
Fórmula molecular |
C17H13N3 |
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
5-methyl-1-phenyl-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C17H13N3/c1-12-11-16-18-19-17(13-7-3-2-4-8-13)20(16)15-10-6-5-9-14(12)15/h2-11H,1H3 |
Clave InChI |
JDLIHCYBHLTNTD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NN=C(N2C3=CC=CC=C13)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



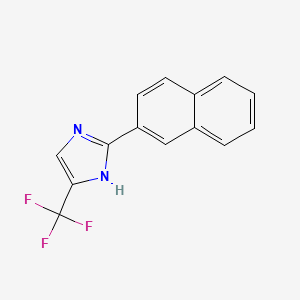
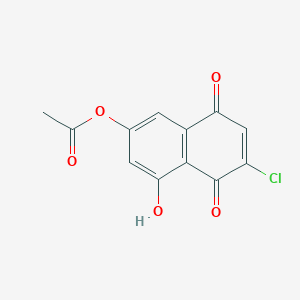

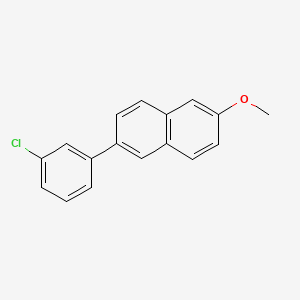

![ethyl 2-[2-methoxy-6-[(Z)-methoxyiminomethyl]phenoxy]acetate](/img/structure/B11854786.png)

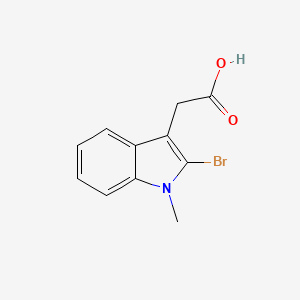

![1-{2-(Prop-1-en-2-yl)-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B11854806.png)
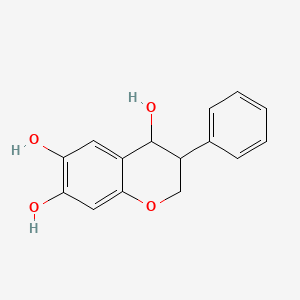
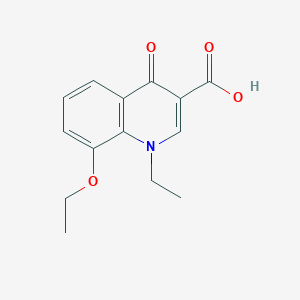
![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11854841.png)
